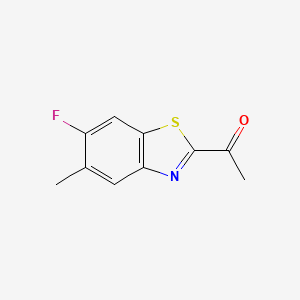

Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) is a useful research compound. Its molecular formula is C10H8FNOS and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) can be described by its chemical formula and structural characteristics. The presence of a fluorine atom and a benzothiazole moiety contributes to its unique biological activity.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Studies have indicated that compounds similar to Ethanone exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Antiproliferative Effects :

- Mechanism of Action :

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Studies : A study showed that Ethanone derivatives had an ID50 against E. coli at 1×10−7 M, indicating potent antibacterial properties . The rapid hydrolysis in growth media was noted as a significant factor influencing the biological effectiveness of these compounds.

- Cancer Research : In vitro assays demonstrated that certain benzothiazole derivatives could significantly inhibit the proliferation of Hela cells with IC50 values ranging from 226 to 242.52 μg/mL, showcasing their potential as anticancer agents .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that compounds similar to Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of benzothiazole show effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential uses in developing new antimicrobial agents.

Case Study:

A study published in RSC Advances highlighted the synthesis of benzothiazole derivatives and their antimicrobial screening. Compounds were tested against multiple microorganisms, revealing promising results for some derivatives with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .

2. Anticancer Properties

There is emerging evidence that benzothiazole derivatives possess anticancer activities. The compound's ability to interfere with cancer cell proliferation has been explored in various studies.

Case Study:

A cohort study involving workers exposed to benzothiazole compounds indicated a correlation between exposure and increased incidences of specific cancers, suggesting that these compounds may have both therapeutic and adverse effects depending on dosage and exposure duration .

Agrochemical Applications

Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) also finds utility in agrochemicals, particularly as a fungicide or herbicide due to its biological activity.

1. Fungicidal Activity

Research has shown that similar benzothiazole compounds exhibit fungicidal properties effective against various plant pathogens.

Data Table: Efficacy Against Plant Pathogens

Toxicological Considerations

While exploring the applications of Ethanone, it is crucial to consider its toxicological profile. Studies have indicated potential risks associated with exposure to benzothiazole compounds, necessitating careful evaluation during development and application.

Case Study:

A comprehensive review indicated an increased risk of bladder cancer among workers exposed to benzothiazole derivatives, emphasizing the need for stringent safety measures in industrial settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethanone, 1-(6-fluoro-5-methyl-2-benzothiazolyl)-(9CI) in laboratory settings?

- Methodological Answer : The compound can be synthesized via condensation reactions between fluorinated benzothiazole precursors and acetylating agents. For example, reacting 6-fluoro-5-methyl-2-aminobenzothiazole with acetic anhydride under controlled acidic conditions (e.g., H₂SO₄ catalysis) yields the target ethanone derivative. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates. Similar strategies are documented for thiazolo-oxazole derivatives, where substituent positioning (e.g., fluorine and methyl groups) influences reaction efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorine atom at position 6 induces deshielding in adjacent protons and carbons, visible as distinct splitting patterns (e.g., coupling constants ~8–10 Hz for aromatic F-H interactions). The methyl group at position 5 appears as a singlet (~2.3 ppm in ¹H NMR).

- IR : A strong carbonyl (C=O) stretch near 1680–1700 cm⁻¹ confirms the ethanone moiety. Fluorine substitution may reduce symmetry, broadening certain absorption bands.

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 223.0503 (C₁₀H₈FNO₂S⁺). Fragmentation patterns (e.g., loss of COCH₃) further validate the structure. Reference databases like NIST Chemistry WebBook provide comparative spectral data for benzothiazole derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure. Fluorinated aromatic compounds may exhibit moderate toxicity, as seen in structurally similar ethanones (e.g., LD₅₀ values ~500 mg/kg in rodent studies) .

- Store in airtight containers away from strong oxidizers. Decomposition products (e.g., NOₓ or HF) may form under heat or acidic conditions, requiring neutralization protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the fluorine substituent in the benzothiazole ring?

- Methodological Answer : Fluorination efficiency depends on the electrophilic substitution position. For C-6 fluorination, use directed ortho-metalation (DoM) with LiTMP (lithium tetramethylpiperidide) followed by reaction with Selectfluor®. Monitor reaction progress via TLC and adjust temperature (optimal range: −78°C to 0°C) to minimize side products. Yield improvements (≥70%) are achievable by pre-functionalizing the benzothiazole core with electron-withdrawing groups (e.g., nitro) before fluorination, as demonstrated in analogous thiazolo[5,4-e]benzisoxazole syntheses .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated benzothiazolyl ethanones?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or MS fragmentation) often arise from impurities or regioisomeric byproducts. Use orthogonal techniques:

- HPLC-MS : Separate isomers using a C18 column (acetonitrile/water + 0.1% formic acid) to identify co-eluting contaminants.

- X-ray crystallography : Resolve ambiguous substituent positioning (e.g., fluorine vs. methyl orientation) via single-crystal analysis.

- DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian software) to validate structural assignments .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-deficient benzothiazole ring (due to fluorine’s −I effect) enhances reactivity in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ catalyst with arylboronic acids under inert atmospheres. The methyl group at position 5 sterically hinders para-substitution, favoring meta-functionalization. Computational studies (e.g., HOMO-LUMO analysis via Gaussian) predict nucleophilic attack sites, guiding regioselective modifications .

Q. What environmental persistence data exist for this compound, and how can its degradation pathways be studied?

- Methodological Answer : While direct data are limited, analogous fluorinated ethanones exhibit moderate persistence in aquatic systems. Perform photolysis studies under UV light (λ = 254 nm) to assess half-life in water. Use LC-MS to identify degradation products (e.g., defluorinated intermediates or hydroxylated derivatives). Biodegradation assays with Pseudomonas spp. can evaluate microbial breakdown efficiency, with metabolite profiling via GC-MS .

Properties

CAS No. |

214854-88-3 |

|---|---|

Molecular Formula |

C10H8FNOS |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1-(6-fluoro-5-methyl-1,3-benzothiazol-2-yl)ethanone |

InChI |

InChI=1S/C10H8FNOS/c1-5-3-8-9(4-7(5)11)14-10(12-8)6(2)13/h3-4H,1-2H3 |

InChI Key |

FSJCCDCYNZYGAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1F)SC(=N2)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.